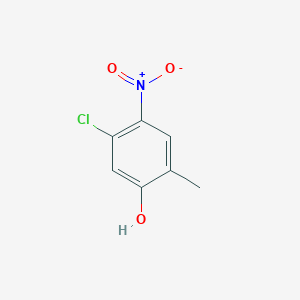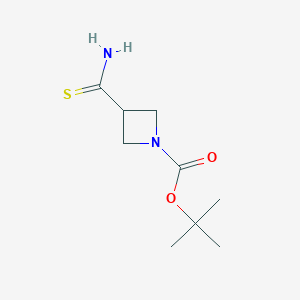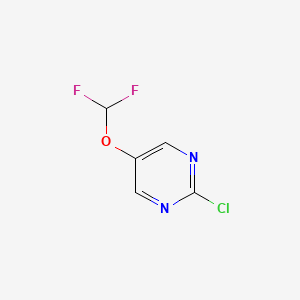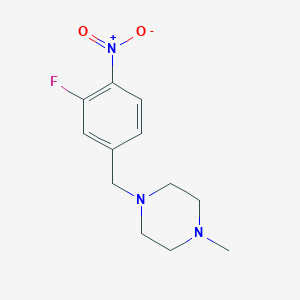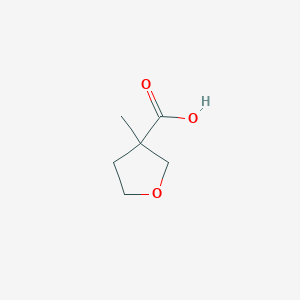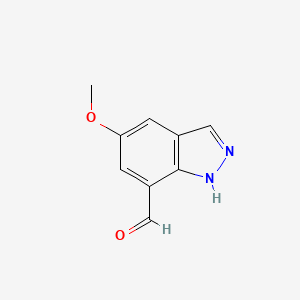
5-methoxy-1H-indazole-7-carbaldehyde
Descripción general
Descripción
5-methoxy-1H-indazole-7-carbaldehyde is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .
Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Aplicaciones Científicas De Investigación
Inhibitor of Neuronal Nitric Oxide Synthase
5-methoxy-1H-indazole-7-carbaldehyde has been identified as an inhibitor of nitric oxide synthase. Its crystal structure exhibits significant intermolecular hydrogen bonding, suggesting potential for neuropharmacological applications (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Synthesis and Industrial Application
This compound can be synthesized through a method involving ring opening of indole, diazotization with sodium nitrite, and cyclization. The process is notable for its simplicity, low cost, and suitability for industrial production (Gong Ping, 2012).
Nonlinear Optical and Spectroscopic Properties
The compound is relevant in the study of molecular, electronic, nonlinear optical properties, and spectroscopic analysis. Its electronic properties have been extensively analyzed using various methods, contributing to our understanding of chemical and physical properties of heterocyclic compounds (Beytur & Avinca, 2021).
Novel Syntheses in Organic Chemistry
Its derivatives have been synthesized and analyzed, providing new insights into the field of organic chemistry. These studies offer valuable information for the development of new compounds with potential pharmaceutical applications (Hote & Lokhande, 2014).
Biological Applications
Research has also focused on the biological applications of compounds containing this compound, including their antioxidant and antitumor activities. This highlights its potential in the development of new therapeutic agents (Hassanien, Abd El-Ghani, & Elbana, 2022).
Direcciones Futuras
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on synthesizing new indazole derivatives, including 5-methoxy-1H-indazole-7-carbaldehyde, and exploring their potential biological activities.
Mecanismo De Acción
Target of Action
5-Methoxy-1H-indazole-7-carbaldehyde is a derivative of the indazole family . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Biochemical Pathways
Indazole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The compound has a predicted density of 1347±006 g/cm3 .
Result of Action
Indazole derivatives are known to have a broad spectrum of biological activities
Action Environment
The compound has a predicted boiling point of 3997±220 °C , which may suggest its stability under certain conditions.
Análisis Bioquímico
Biochemical Properties
5-methoxy-1H-indazole-7-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a selective inhibitor of phosphoinositide 3-kinase δ, an enzyme involved in the regulation of cell growth, proliferation, and survival . By inhibiting this enzyme, this compound can modulate signaling pathways that are crucial for cellular function. Additionally, this compound interacts with other proteins involved in inflammatory responses, making it a potential candidate for anti-inflammatory therapies .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the growth of neoplastic cell lines, particularly colon and melanoma cells, by causing a block in the G0–G1 phase of the cell cycle . This inhibition of cell growth is associated with changes in gene expression and alterations in metabolic pathways that are essential for cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the inhibition of phosphoinositide 3-kinase δ by this compound involves binding to the enzyme’s catalytic domain, preventing its interaction with substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and modulation of metabolic pathways . These findings suggest that this compound could be useful for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence metabolic pathways related to energy production, detoxification, and biosynthesis, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, this compound can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production .
Propiedades
IUPAC Name |
5-methoxy-1H-indazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-6-4-10-11-9(6)7(3-8)5-12/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIEOKYZYYCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

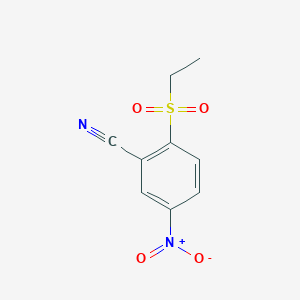
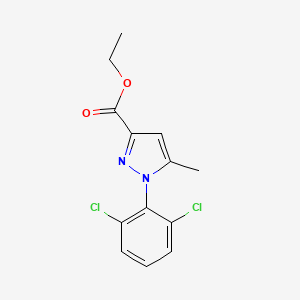
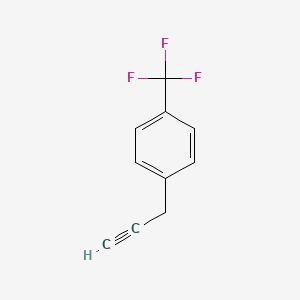
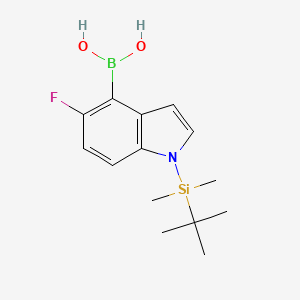
![6-Azaspiro[3.5]nonan-2-one](/img/structure/B1398788.png)

![[2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1398790.png)
